molecular formula C15H20N4O2 B2723365 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine CAS No. 2034272-92-7

4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

Cat. No.: B2723365
CAS No.: 2034272-92-7
M. Wt: 288.351
InChI Key: PBEIGUCCXFCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino and cyclobutyl groups. Common reagents used in these reactions include various amines, aldehydes, and cyclobutyl halides. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol under controlled temperatures .

Chemical Reactions Analysis

Cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and tuberculosis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{6-cyclobutanecarbonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can be compared with other pyrrolopyrimidine derivatives such as:

Properties

IUPAC Name

cyclobutyl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-14(11-2-1-3-11)19-9-12-8-16-15(17-13(12)10-19)18-4-6-21-7-5-18/h8,11H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIGUCCXFCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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